

# An In-Depth Technical Guide to 1,3-Bis(4-nitrophenyl)urea

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## Compound of Interest

Compound Name: 1,3-Bis(4-nitrophenyl)urea

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1,3-Bis(4-nitrophenyl)urea**, a key chemical compound with significant applications in veterinary medicine and potential for further research. This document details its chemical identity, synthesis protocols, analytical data, and known biological activities, presenting a valuable resource for professionals in drug development and chemical research.

## Chemical Identity and Properties

**1,3-Bis(4-nitrophenyl)urea**, also known as 4',4"-Dinitrocarbanilide (DNC), is a symmetrical aryl urea derivative. Its fundamental properties are summarized in the table below.

Property	Value	Reference
CAS Number	587-90-6	<a href="#">[1]</a>
IUPAC Name	1,3-bis(4-nitrophenyl)urea	
Synonyms	4',4"-Dinitrocarbanilide, DNC	<a href="#">[1]</a>
Molecular Formula	C <sub>13</sub> H <sub>10</sub> N <sub>4</sub> O <sub>5</sub>	<a href="#">[1]</a>
Molecular Weight	302.24 g/mol	<a href="#">[1]</a>
Melting Point	>300 °C	<a href="#">[1]</a>
Appearance	Yellow solid	<a href="#">[2]</a>

## Synthesis Protocols

Several synthetic routes for the preparation of **1,3-Bis(4-nitrophenyl)urea** have been reported. Below are detailed experimental protocols for two common methods.

### Synthesis from p-Nitroaniline and Bis(trichloromethyl) carbonate (Triphosgene)

This method involves the reaction of p-nitroaniline with a phosgene equivalent, such as bis(trichloromethyl) carbonate, in the presence of an acid scavenger.

Experimental Protocol:

- Dissolve 5.52 g (0.04 mol) of p-nitroaniline in 60 mL of ethyl acetate and add 6 mL of triethylamine to the reactor.
- In a separate flask, dissolve 2.4 g (0.008 mol) of bis(trichloromethyl) carbonate in 30 mL of ethyl acetate.
- Add the bis(trichloromethyl) carbonate solution dropwise to the p-nitroaniline solution at 40 °C over a period of 1 hour.
- After the addition is complete, reflux the reaction mixture for 1 hour.

- Add 40 mL of water and boil for 30 minutes.
- Filter the resulting solid, wash the filter cake with 40 mL of 95% ethanol, and dry to obtain the yellow solid product.[\[2\]](#)

## Synthesis from Methyl N-(4-nitrophenyl)carbamate and 4-Nitroaniline

This method involves the reaction of a carbamate with an aniline derivative in a high-boiling solvent.

### Experimental Protocol:

- Combine 9.81 g (50 mmol) of methyl N-(4-nitrophenyl)carbamate, 6.9 g (50 mmol) of 4-nitroaniline, and 140 mL of xylene in a flask equipped with a reflux condenser.
- Add 11.8 g of a suitable amine catalyst (e.g., a mixture of N,N-dimethyl-C10-18 alkylamines).
- Heat the mixture to boiling. The product begins to crystallize within minutes.
- After boiling for 30 minutes, filter the hot, thick crystal suspension under vacuum.
- Wash the filter cake twice with 20 mL of hot xylene, followed by acetone.
- Dry the product in vacuo to yield N,N'-bis(4-nitrophenyl)-urea.[\[3\]](#)

## Analytical Data

The structural confirmation of **1,3-Bis(4-nitrophenyl)urea** is achieved through various spectroscopic techniques. While a comprehensive public database of its spectra is not readily available, the expected spectral characteristics can be inferred from the analysis of similar aryl urea derivatives.

Spectroscopic Data	Expected Characteristics
<sup>1</sup> H-NMR	Aromatic protons would appear as doublets in the downfield region (typically $\delta$ 7.5-8.5 ppm) due to the electron-withdrawing nitro groups. The N-H protons would appear as a singlet further downfield.
<sup>13</sup> C-NMR	Aromatic carbons would show distinct signals, with carbons attached to the nitro group being significantly deshielded. The carbonyl carbon of the urea moiety would appear at a characteristic chemical shift (around $\delta$ 150-160 ppm).
**IR ( $\text{cm}^{-1}$ ) **	Characteristic peaks would include N-H stretching (around $3300 \text{ cm}^{-1}$ ), C=O stretching of the urea (around $1650 \text{ cm}^{-1}$ ), and strong symmetric and asymmetric stretching of the N-O bonds in the nitro groups (around 1500 and $1340 \text{ cm}^{-1}$ respectively).
Mass Spectrometry	The molecular ion peak $[\text{M}]^+$ would be observed at $m/z$ 302. Fragmentation patterns would likely involve cleavage of the urea linkage and loss of the nitro groups.

## Biological Activity and Applications

**1,3-Bis(4-nitrophenyl)urea** is most notably the active component of the veterinary drug nicarbazin.

### Anticoccidial Agent in Poultry

Nicarbazin is a widely used coccidiostat in the poultry industry to prevent and control coccidiosis, a parasitic disease caused by *Eimeria* species.<sup>[4]</sup> **1,3-Bis(4-nitrophenyl)urea** (DNC) forms a complex with 4,6-dimethyl-2-hydroxypyrimidine (HDP), which enhances its absorption. After ingestion, the complex dissociates, and DNC exerts its biological effect.<sup>[4]</sup>

## Avian Contraceptive

Nicarbazin is also utilized for the population control of feral pigeons and Canada geese.<sup>[5]</sup> Its mechanism of action in this context is the interference with egg hatchability.

## Antibacterial Potential

While the direct antibacterial activity of **1,3-Bis(4-nitrophenyl)urea** is not extensively documented, a related compound, **1,3-diethyl-1,3-bis(4-nitrophenyl)urea**, has demonstrated antibacterial properties against both Gram-positive and Gram-negative bacteria.<sup>[6][7]</sup> Further research is warranted to explore the antimicrobial spectrum of the parent compound.

The table below summarizes the minimum inhibitory concentration (MIC) values for **1,3-diethyl-1,3-bis(4-nitrophenyl)urea**.

Bacterial Strain	MIC (µg/mL)
Bacillus subtilis	1000
Staphylococcus aureus	500
Escherichia coli	500
Serratia marcescens	500

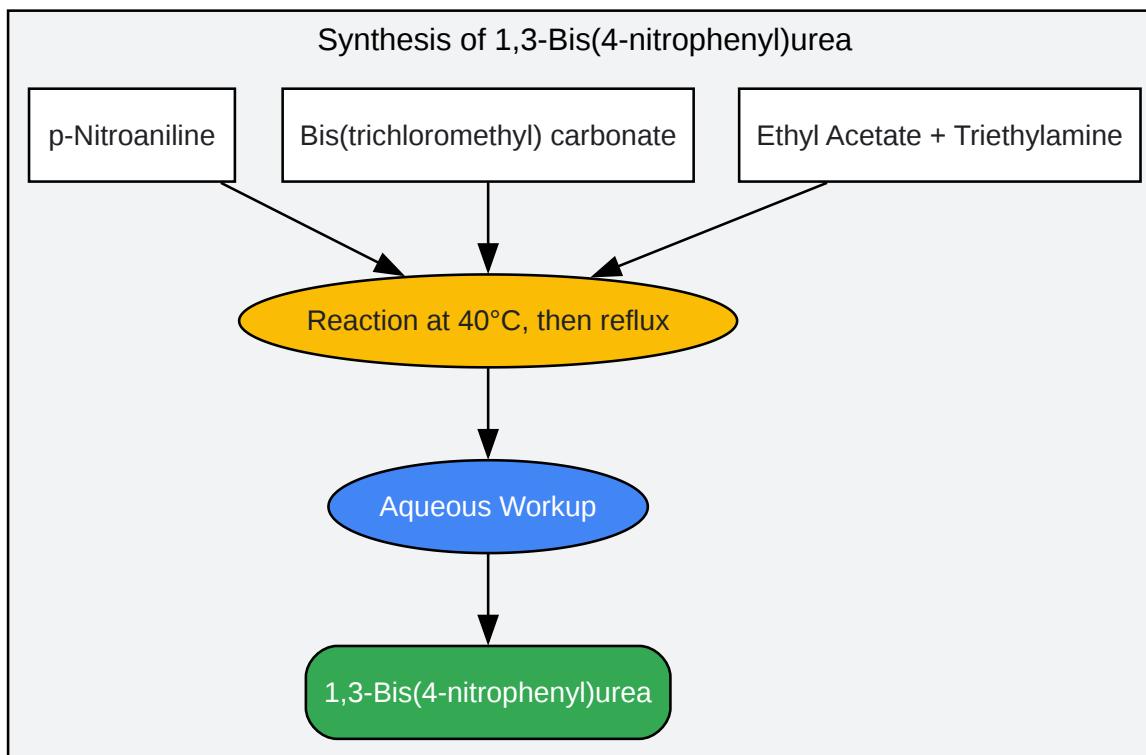
Data for **1,3-diethyl-1,3-bis(4-nitrophenyl)urea**<sup>[6]</sup>

## Mechanism of Action

The primary mechanism of action of **1,3-Bis(4-nitrophenyl)urea**, as the active component of nicarbazin, is the disruption of the formation of the vitelline membrane in avian eggs. This membrane separates the yolk from the albumen (egg white). Interference with its integrity leads to embryo mortality, thus reducing hatchability.<sup>[5]</sup> The precise molecular target and signaling pathways involved in this process are not yet fully elucidated, though it is thought to interfere with cholesterol metabolism.<sup>[8]</sup>

## Visualizations

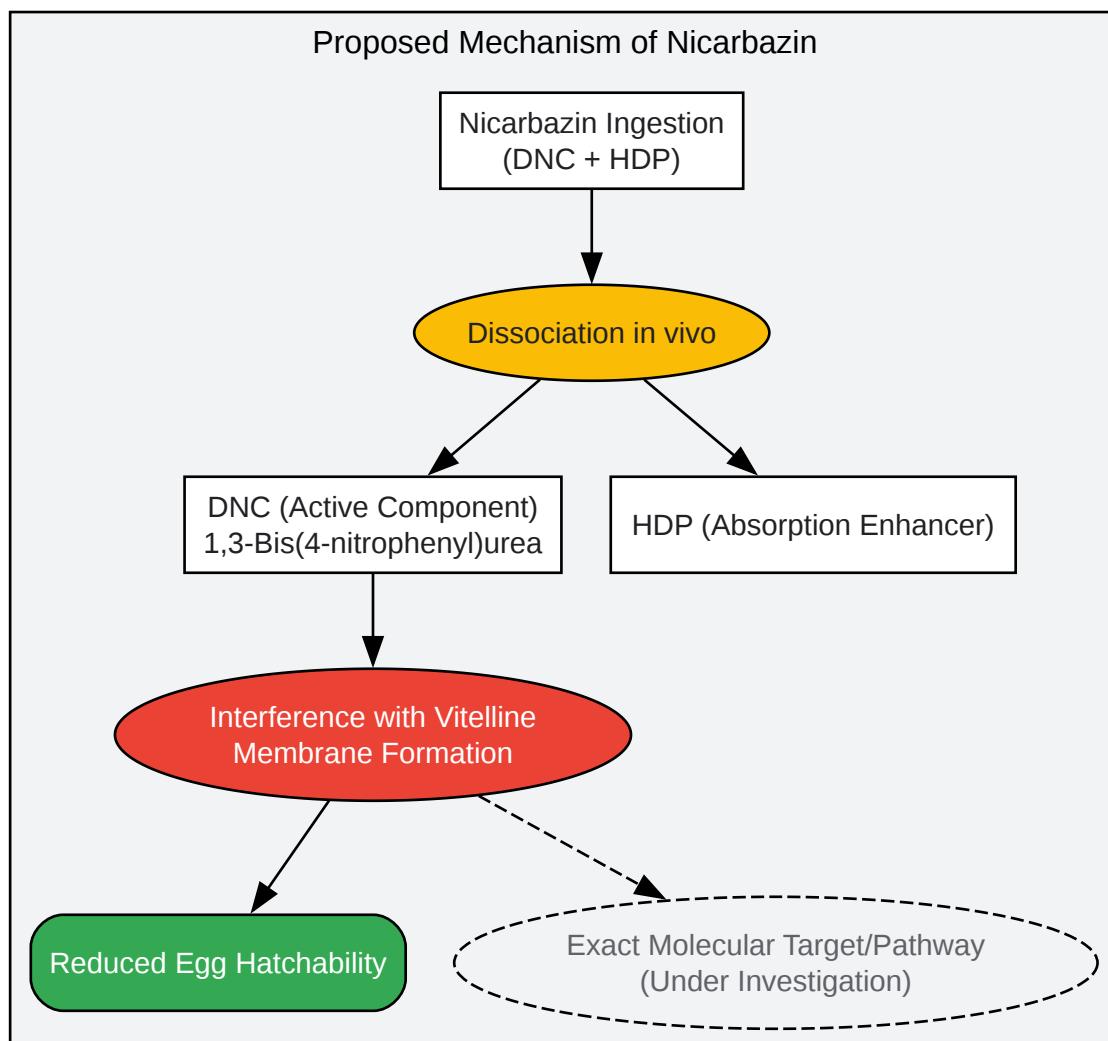
### Synthetic Workflow



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Caption: A simplified workflow for the synthesis of **1,3-Bis(4-nitrophenyl)urea**.

## Proposed Mechanism of Action of Nicarbazin



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Caption: The proposed mechanism of action for nicarbazin.

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